molecular formula C12H14BrNOS B15090175 2-((2-Bromophenyl)thio)-1-(pyrrolidin-1-yl)ethanone

2-((2-Bromophenyl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B15090175
M. Wt: 300.22 g/mol
InChI Key: KGYSNWLVQLZZLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-Bromophenyl)thio)-1-(pyrrolidin-1-yl)ethanone is an organic compound that features a bromophenyl group attached to a thioether linkage, which is further connected to a pyrrolidinyl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Bromophenyl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves the reaction of 2-bromothiophenol with 1-(pyrrolidin-1-yl)ethanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((2-Bromophenyl)thio)-1-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-((2-Bromophenyl)thio)-1-(pyrrolidin-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-Bromophenyl)thio)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the thioether and pyrrolidinyl ethanone moieties can interact with other functional groups in the target molecule. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Chlorophenyl)thio)-1-(pyrrolidin-1-yl)ethanone
  • 2-((2-Fluorophenyl)thio)-1-(pyrrolidin-1-yl)ethanone
  • 2-((2-Iodophenyl)thio)-1-(pyrrolidin-1-yl)ethanone

Uniqueness

2-((2-Bromophenyl)thio)-1-(pyrrolidin-1-yl)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding and may enhance the compound’s ability to bind to specific targets compared to its chloro, fluoro, or iodo analogs.

Properties

Molecular Formula

C12H14BrNOS

Molecular Weight

300.22 g/mol

IUPAC Name

2-(2-bromophenyl)sulfanyl-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C12H14BrNOS/c13-10-5-1-2-6-11(10)16-9-12(15)14-7-3-4-8-14/h1-2,5-6H,3-4,7-9H2

InChI Key

KGYSNWLVQLZZLF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CSC2=CC=CC=C2Br

Origin of Product

United States

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